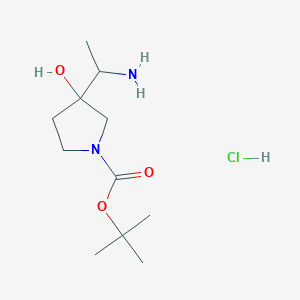

Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride

Description

This compound is a pyrrolidine derivative featuring a hydroxyl group, a tertiary butyl carbamate group, and an aminoethyl substituent at the 3-position of the pyrrolidine ring. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral amine-based drugs or protease inhibitors . Its molecular formula is C₁₂H₂₃ClN₂O₃ (base: C₁₁H₂₂N₂O₃), with a molecular weight of 278.78 g/mol. The stereochemistry at the 3-position (due to the hydroxyl and aminoethyl groups) is critical for its biological activity and synthetic utility.

Properties

IUPAC Name |

tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-8(12)11(15)5-6-13(7-11)9(14)16-10(2,3)4;/h8,15H,5-7,12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNOBRLVRSFMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCN(C1)C(=O)OC(C)(C)C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidines or other derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of functionalized pyrrolidines and azetidines, which are widely studied for their pharmacological properties. Below is a detailed comparison with analogous compounds from the provided evidence and literature:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Differences | Potential Applications |

|---|---|---|---|---|---|

| Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate; hydrochloride | C₁₂H₂₃ClN₂O₃ | 278.78 | Hydroxyl, aminoethyl, tert-butyl | Pyrrolidine core with dual 3-substituents | Chiral intermediates, protease inhibitors |

| 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | Aminoethyl, azetidine core | Smaller 4-membered azetidine ring | Ligands for metal catalysts |

| rac-(3S,4S)-4-propylpyrrolidine-3-carboxylic acid; hydrochloride | C₈H₁₆ClNO₂ | 193.67 | Carboxylic acid, propyl substituent | Pyrrolidine with carboxylic acid | Neuromodulators, ion channel ligands |

| 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline; hydrochloride | C₂₄H₃₂ClNO₄ | 434.97 | Diethoxybenzyl, isoquinoline core | Aromatic heterocycle with ethers | Antihypertensive agents |

Key Observations

Ring Size and Reactivity: The pyrrolidine core in the target compound offers greater conformational flexibility compared to the rigid azetidine (4-membered ring) in 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate. This flexibility may enhance binding to biological targets like proteases . The rac-(3S,4S)-4-propylpyrrolidine-3-carboxylic acid lacks the hydroxyl and aminoethyl groups, but its carboxylic acid moiety enables ionic interactions, making it suitable for ion channel modulation.

Functional Group Impact: The tert-butyl group in the target compound improves steric shielding and metabolic stability compared to the diethoxybenzyl group in the isoquinoline derivative, which is prone to oxidative metabolism . The hydroxyl and aminoethyl groups provide hydrogen-bonding sites, distinguishing it from the azetidine analog, which has fewer polar interactions.

Salt Form and Solubility: All compared compounds are hydrochloride salts, enhancing aqueous solubility. However, the target compound’s dual hydroxyl and aminoethyl groups likely result in higher polarity (logP ~0.5) versus the rac-(3S,4S)-4-propylpyrrolidine-3-carboxylic acid (logP ~1.2) .

Limitations

- The compound’s high polarity may limit blood-brain barrier penetration, unlike the less polar 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate.

Biological Activity

Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride (CAS Number: 114214-73-2) is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 114214-73-2

- Structure : The compound features a pyrrolidine ring with a tert-butyl group and an aminoethyl side chain, which may contribute to its biological interactions.

The biological activity of tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : The compound has been shown to modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. Its structural similarity to known neurotransmitter analogs suggests potential agonistic or antagonistic effects on these receptors.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes related to metabolic pathways, which could be beneficial in managing metabolic disorders.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. This effect is crucial for reducing oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in vitro, suggesting potential applications in treating inflammatory diseases. It may inhibit the release of pro-inflammatory cytokines and modulate immune responses.

Anticancer Potential

Studies have explored the anticancer properties of related pyrrolidine derivatives. While specific data on tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride is limited, its structural analogs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of pyrrolidine derivatives on primary neuronal cultures exposed to oxidative stress. Results indicated that these compounds reduced cell death and preserved neuronal function, supporting their potential use in neurodegenerative diseases.

Case Study 2: Inhibition of Cytokine Release

In another study, tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride was tested for its ability to inhibit cytokine release from activated macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels, highlighting its anti-inflammatory potential.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.